
3-シアノブタン酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
potassium 3-cyano-3-methylpropanoate is an organic compound with the molecular formula C5H6KNO2. It is a potassium salt of 3-cyanobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyano group (-CN) attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.
科学的研究の応用
potassium 3-cyano-3-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving cyano groups.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific metabolic pathways.
potassium 3-cyano-3-methylpropanoate is used in the production of specialty chemicals and as a reagent in analytical chemistry.作用機序
Target of Action
Potassium 3-cyanobutanoate, like other potassium-based compounds, primarily targets potassium channels . These channels are transmembrane complexes that regulate the resting membrane potential and the duration of action potentials in cells . The opening of these channels brings about an efflux of K+ ions that induces cell repolarization after depolarization, returns the transmembrane potential to its resting state, and enables for continuous spiking ability .
Mode of Action
Potassium 3-cyanobutanoate interacts with its targets, the potassium channels, in a manner similar to other potassium channel blockers . It binds to and blocks these channels, thereby prolonging the action potential duration . This results in an increase in the effective refractory period (ERP), which prevents re-entrant arrhythmias .
Biochemical Pathways
Potassium channel blockers generally affect theaction potential generation and propagation in cells . By blocking potassium channels, these compounds delay repolarization, leading to prolonged action potentials . This can interfere with normal cellular functions and biochemical pathways, particularly those involving ion transport and electrical signaling.
Pharmacokinetics
Potassium-based compounds are generally absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . They are metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A significant portion of the administered dose is excreted in the urine as metabolites .
Result of Action
The primary result of Potassium 3-cyanobutanoate’s action is the prolongation of the action potential duration in cells . This can lead to changes in cellular excitability and responsiveness to synaptic inputs . In the context of neurological disorders, this could potentially influence neuronal firing patterns and synaptic transmission .
Action Environment
The action, efficacy, and stability of Potassium 3-cyanobutanoate, like other potassium-based compounds, can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature . For instance, changes in extracellular potassium concentrations can alter the function of potassium channels and, consequently, the efficacy of potassium channel blockers .
準備方法
Synthetic Routes and Reaction Conditions
potassium 3-cyano-3-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobutanoic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:
C5H7NO2+KOH→C5H6KNO2+H2O
Another method involves the esterification of 3-cyanobutanoic acid with an alcohol, followed by neutralization with potassium carbonate (K2CO3) to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 3-cyanobutanoate often involves large-scale esterification reactions followed by neutralization. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions typically include controlled temperatures and pH levels to optimize the conversion rate.
化学反応の分析
Types of Reactions
potassium 3-cyano-3-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-cyanobutanoic acid
Reduction: 3-aminobutanoic acid
Substitution: Various substituted butanoates depending on the nucleophile used
類似化合物との比較
Similar Compounds
- Potassium 3-cyano-3-methylpropanoate
- Potassium 2-cyanobutanoate
- Potassium 4-cyanobutanoate
Uniqueness
potassium 3-cyano-3-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of the cyano group and the potassium ion makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds.
特性
IUPAC Name |
potassium;3-cyanobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKSYNVNXLOEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])C#N.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
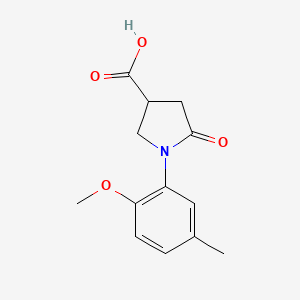
![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
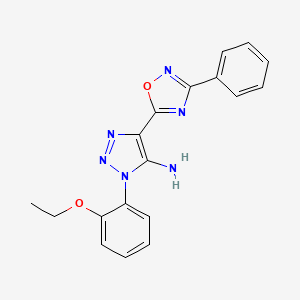
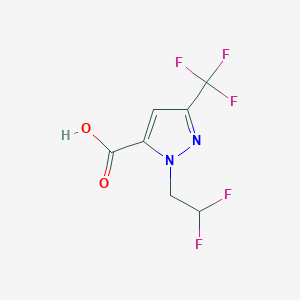
![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)
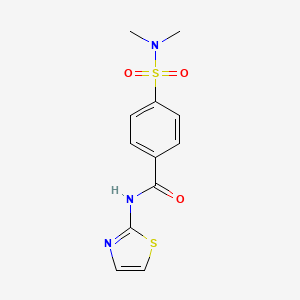
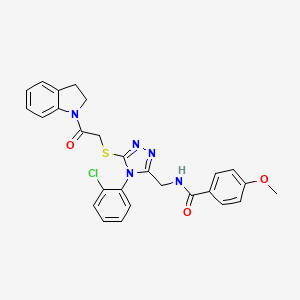
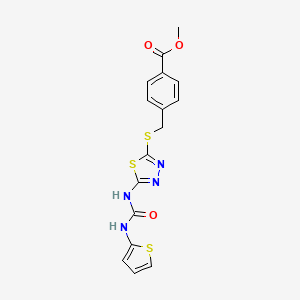
![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2438841.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)
